(2S)-6-Amino-2-(15N)azanylhexanoic acid
Overview
Description
(2S)-6-Amino-2-(15N)azanylhexanoic acid, also known as (2S)-Amino-15N-Hexanoic Acid or (2S)-Amino-15N-Hexanoic Acid, is an important organic compound used in a variety of scientific research applications. It is a chiral amino acid and is a structural analog of the naturally occurring amino acid, L-alanine. This compound has been used in a variety of biochemical and physiological studies, particularly in the field of biochemistry.
Scientific Research Applications
Biomedical Research Isotopic Labeling
L-Lysine-N-15N is utilized in isotopic labeling techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture), which is pivotal for studying protein dynamics, interactions, and structure using mass spectrometry .
Structural Biology NMR Spectroscopy
The N-15N isotope of L-Lysine is used in NMR (Nuclear Magnetic Resonance) spectroscopy to investigate the structure, dynamics, and interactions of biological macromolecules .
Cardiovascular Research Angina Pectoris
The compound has been mentioned in the context of cardiovascular health, specifically for its potential use in studies related to Angina Pectoris and arterial health .
Mechanism of Action
Target of Action
L-Lysine-N-15N, also known as (2S)-6-Amino-2-(15N)azanylhexanoic acid, is a variant of the essential amino acid L-Lysine, labeled with the stable isotope Nitrogen-15 . The primary targets of L-Lysine-N-15N are the same as those of L-Lysine, which include proteins in the human body. L-Lysine is incorporated into proteins during translation, playing a crucial role in numerous biological processes .
Mode of Action
The mode of action of L-Lysine-N-15N is similar to that of L-Lysine. It is incorporated into proteins during protein synthesis. The Nitrogen-15 label allows for the tracking of the compound’s incorporation into proteins and its subsequent metabolic pathways .
Biochemical Pathways
L-Lysine-N-15N is involved in the same biochemical pathways as L-Lysine. One of the key pathways is the saccharopine pathway, leading to the production of α-aminoadipate . Another pathway involves the decarboxylation of L-Lysine to produce cadaverine . The Nitrogen-15 label can be used to track the metabolic fate of L-Lysine in these pathways .
Pharmacokinetics
The pharmacokinetics of L-Lysine-N-15N are expected to be similar to those of L-Lysine. The nitrogen-15 label allows for the detailed study of the compound’s absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of L-Lysine-N-15N action is the production of proteins and other metabolites. The Nitrogen-15 label allows for the tracking of these products, providing valuable information about the metabolic fate of L-Lysine .
properties
IUPAC Name |
(2S)-6-amino-2-(15N)azanylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKERNSBIXSRK-DCNWSHSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584449 | |
Record name | L-(N~2~-~15~N)Lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
204451-50-3 | |
Record name | L-(N~2~-~15~N)Lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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